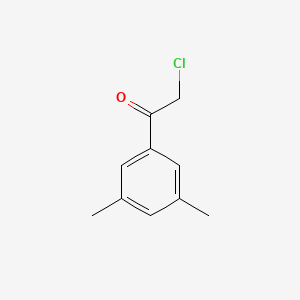

2-Chloro-1-(3,5-dimethylphenyl)ethanone

Description

2-Chloro-1-(3,5-dimethylphenyl)ethanone is an aromatic ketone featuring a chloroacetyl group attached to a 3,5-dimethylphenyl ring.

Properties

IUPAC Name |

2-chloro-1-(3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLFJBRASCARSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(3,5-dimethylphenyl)ethanone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 3,5-dimethylacetophenone with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

On an industrial scale, the synthesis of 2-Chloro-1-(3,5-dimethylphenyl)ethanone may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-chloro-1-(3,5-dimethylphenyl)ethanol.

Oxidation: Formation of 3,5-dimethylbenzoic acid.

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(3,5-dimethylphenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further chemical transformations, making it a valuable building block in organic chemistry.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various microbial strains.

- Anticancer Research: Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further pharmacological studies .

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-1-(3,5-dimethylphenyl)ethanone is being explored as a precursor for the synthesis of therapeutic agents. Its derivatives are being investigated for their potential to treat various diseases .

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals. Its reactivity allows for modifications that can lead to the development of materials with specific properties, such as polymers and coatings.

Reagent in Chemical Reactions

As a reagent, it plays a crucial role in various industrial chemical processes, facilitating the formation of new compounds through nucleophilic substitution reactions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of derivatives synthesized from 2-Chloro-1-(3,5-dimethylphenyl)ethanone. The research highlighted its potential to inhibit cancer cell proliferation through specific molecular pathways .

Case Study 2: Synthesis of Specialty Chemicals

An industrial application demonstrated the use of this compound in synthesizing novel polymer materials that exhibit enhanced thermal stability and mechanical properties. The reaction conditions were optimized for large-scale production without compromising quality .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dimethylphenyl)ethanone depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

a. 2-Chloro-1-(2,5-dimethylphenyl)ethanone ()

- Molecular Formula : C₁₀H₁₁ClO (MW: 182.65)

- Key Differences : The 2,5-dimethyl substitution introduces steric hindrance near the carbonyl group, which may reduce reactivity in nucleophilic acyl substitutions compared to the 3,5-dimethyl isomer.

- Applications : Used in organic synthesis; positional isomerism impacts crystallization behavior and solubility.

b. 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone ()

- Molecular Formula : C₁₀H₁₁ClO₃ (MW: 214.65)

- Key Differences: Methoxy groups are electron-donating, stabilizing the carbonyl group and altering electronic properties.

Functional Group Variants

a. Hydroxyacetophenone Derivatives ()

- Key Differences: Hydroxy and methoxy groups enable hydrogen bonding, increasing solubility in polar solvents compared to the non-polar methyl groups in the target compound. These derivatives are often intermediates in pharmaceutical synthesis .

b. Heterocyclic Analogs ()

- 2-Chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone (): Molecular Formula: C₉H₁₄ClNO (MW: 189.68) Key Differences: Piperidine ring introduces basicity and conformational flexibility, altering reactivity in alkylation or amidation reactions .

Halogenated Analogs ()

a. 2-Chloro-1-(2,4-dichlorophenyl)ethanone ()

- Molecular Formula : C₈H₅Cl₃O (MW: 229.48)

- Key Differences : Additional chlorine atoms increase electrophilicity, enhancing reactivity in biocatalytic reductions (e.g., asymmetric reduction to (R)-alcohols with Acinetobacter sp.) .

b. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone ():

- Molecular Formula : C₈H₃Cl₂F₃O (MW: 243.01)

- Key Differences : Trifluoromethyl group introduces strong electron-withdrawing effects, lowering pKa of the carbonyl and increasing resistance to nucleophilic attack .

Biological Activity

2-Chloro-1-(3,5-dimethylphenyl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the scientific literature surrounding its biological activity, synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a 3,5-dimethylphenyl moiety attached to an ethanone backbone. This unique structure contributes to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties:

Recent studies have highlighted the antimicrobial potential of 2-chloro-1-(3,5-dimethylphenyl)ethanone. It has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, derivatives of this compound exhibited inhibition zones measuring up to 25 mm against these pathogens, indicating significant antibacterial activity compared to standard drugs .

2. Anticancer Activity:

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of several cancer cell lines, including pancreatic and colon carcinoma cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported in the range of nanomolar concentrations, suggesting potent anticancer activity .

3. Mechanism of Action:

The mechanism by which 2-chloro-1-(3,5-dimethylphenyl)ethanone exerts its biological effects primarily involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking their activity. The presence of electron-withdrawing groups like chlorine enhances its binding affinity and specificity towards these targets .

Synthesis and Derivatives

The synthesis of 2-chloro-1-(3,5-dimethylphenyl)ethanone typically involves the chlorination of corresponding phenyl ethanones. Various synthetic routes have been explored to enhance yield and purity. The compound serves as a versatile building block for developing more complex molecules with tailored biological activities.

Case Study 1: Antibacterial Activity

A study focused on the antibacterial effects of 2-chloro-1-(3,5-dimethylphenyl)ethanone derivatives found that specific substitutions on the phenyl ring significantly influenced activity. For example, compounds with additional halogen substituents demonstrated enhanced inhibition against Klebsiella pneumoniae with MIC values as low as 1 × 10^-5 mg/mL .

Case Study 2: Anticancer Screening

In another study assessing anticancer properties, various derivatives were screened against multiple cancer cell lines. Compounds showed IC50 values ranging from 0.69 to 22 mM across different cell types, indicating promising potential as anticancer agents .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.